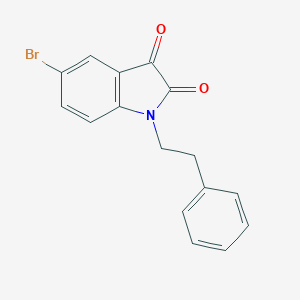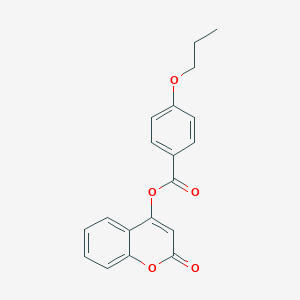
5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione
Übersicht
Beschreibung
5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione, also known as 5-bromo-1-phenylethyl-indole-2,3-dione, is an aromatic heterocyclic compound with a molecular formula of C13H9BrNO2. It has a wide range of applications in pharmaceuticals, cosmetics, and other industries. It is synthesized from 5-bromo-1-phenylethanol and indole-2,3-dione. This compound has been studied extensively for its potential to act as a drug, a drug metabolite, and a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A significant area of research involves the antimicrobial properties of derivatives of 1H-indole-2,3-dione, including 5-bromo-1H-indole-2,3-dione. Studies demonstrate that compounds synthesized from 5-bromo-1H-indole-2,3-dione exhibit considerable antibacterial and antifungal activities. For instance, compounds derived from 5-bromo-1H-indole-2,3-dione showed high antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal strains such as Aspergillus niger and Candida metapsilosis (Ashok, Ganesh, Lakshmi, & Ravi, 2015). Similarly, heterocyclic compounds derived from this substance exhibited strong antibacterial properties, indicating potential for pharmaceutical applications (Mageed, El- Ezabi, & Khaled, 2021).
Structural and Crystal Analysis
Research on the crystal structure of derivatives of 5-bromo-1H-indole-2,3-dione provides insights into their molecular properties. The study of compounds like 5-bromo-1-(4-bromophenyl)isatin helps understand the crystallographic properties, which are essential for designing new materials and drugs (El-Hiti, Smith, Alamri, Morris, Kille, & Kariuki, 2018).
Antiviral and Anti-HIV Properties
Some derivatives of 5-bromo-1H-indole-2,3-dione have shown promise in antiviral and anti-HIV research. For example, certain compounds synthesized from 5-bromo-1H-indole-2,3-dione demonstrated significant inhibitory activity against HIV-1 replication in cell cultures, suggesting potential as anti-HIV agents (Pandeya, Sriram, Nath, & Clercq, 2000).
Antituberculosis Activity
Research on 5-bromo-1H-indole-2,3-dione derivatives has also explored their potential in treating tuberculosis. Some derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis, indicating their potential use in antituberculosis therapy (Karalı et al., 2007).
Chemical Synthesis and Characterization
Studies focus on the synthesis and characterization of various derivatives of 5-bromo-1H-indole-2,3-dione. These include the development of novel synthetic routes and the analysis of their chemical structures, which are crucial for the creation of new compounds with potential therapeutic applications. For example, the synthesis of compounds like 5-bromo-3-[( 3,4,5-trimethoxy-phenyl) thio]-1H-indole demonstrates the versatility of 5-bromo-1H-indole-2,3-dione in creating diverse chemical structures (Zhao-chan, 2013).
Eigenschaften
IUPAC Name |
5-bromo-1-(2-phenylethyl)indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c17-12-6-7-14-13(10-12)15(19)16(20)18(14)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGYGDOAQMLZAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline](/img/structure/B364421.png)
![2-{2-[(3-Bromobenzyl)amino]ethoxy}ethanol](/img/structure/B364425.png)

![N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B364485.png)
![N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B364486.png)
![N-[2-(4-methylpiperazine-1-carbonyl)phenyl]pyridine-4-carboxamide](/img/structure/B364492.png)
![N-[3-(pyridine-2-carbonylamino)propyl]pyridine-2-carboxamide](/img/structure/B364496.png)


![Acenaphtho[1,2-b]benzo[g]quinoxaline](/img/structure/B364515.png)
![6-(1-Benzofuran-2-yl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B364522.png)
![3-[(4-Chlorophenoxy)methyl]-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B364529.png)
![4-[3-(3-Pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(2-thienyl)quinoline](/img/structure/B364531.png)
![2-Phenyl-4-[3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B364533.png)